N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide
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Overview
Description
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a triazolopyrimidine moiety, making it a subject of study for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethylaminopropyl side chain. The final step involves the coupling of the benzimidazole derivative with the triazolopyrimidine moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Ketamine: A well-known anesthetic with a similar core structure.
Uniqueness
N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is unique due to its specific combination of benzimidazole and triazolopyrimidine moieties, which confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C23H30N8O |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C23H30N8O/c1-15-19(16(2)31-23(26-15)24-14-25-31)8-10-22(32)28-18-7-9-21-20(13-18)27-17(3)30(21)12-6-11-29(4)5/h7,9,13-14H,6,8,10-12H2,1-5H3,(H,28,32) |
InChI Key |
QNDNTTOYEMTHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NC3=CC4=C(C=C3)N(C(=N4)C)CCCN(C)C |
Origin of Product |
United States |
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